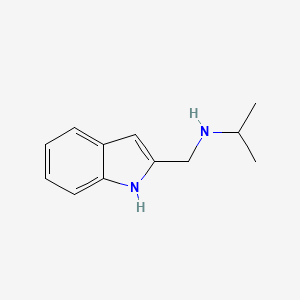

N-((1H-Indol-2-yl)methyl)propan-2-amine

Description

Significance of Indole-Based Chemical Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic structure fusing a benzene (B151609) ring to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. mdpi.comnih.gov Its structural features allow it to mimic the structure of peptides and bind reversibly to a wide variety of enzymes and receptors, making it a versatile starting point for the design of new drugs. nih.gov This versatility has led to the development of indole derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov

The significance of the indole scaffold is evident in the number of approved drugs that contain this moiety. researchgate.net Compounds like the anti-migraine drug Sumatriptan, the anti-inflammatory agent Indomethacin, and the erectile dysfunction medication Tadalafil showcase the broad therapeutic applicability of indole-based structures. nih.govwikipedia.org Researchers are continually drawn to the indole framework due to its ability to serve as a template for developing agents that can target diverse biological pathways, offering solutions to significant health challenges like drug-resistant cancers and infectious diseases. nih.gov The ability to modify the indole ring at various positions allows for fine-tuning of a compound's pharmacological profile, making it a continuously evolving and exciting area of research. iosrjournals.org

Overview of the N-((1H-Indol-2-yl)methyl)propan-2-amine Core Structure and its Analogues

The core structure of this compound consists of an indole ring substituted at the 2-position with a methylamine (B109427) bridge, which is further substituted with an isopropyl group on the nitrogen atom. This specific arrangement positions a basic amine group adjacent to the indole core, a feature that can be critical for receptor binding and pharmacokinetic properties.

The synthesis of this compound and its analogues is often achieved through the reductive amination of indole-2-carboxaldehyde. researchgate.netmasterorganicchemistry.com This chemical reaction involves the formation of an intermediate imine between the aldehyde and a primary amine (in this case, propan-2-amine), which is then reduced to the final secondary amine using a reducing agent like sodium cyanoborohydride (NaBH3CN). researchgate.netmasterorganicchemistry.com

The analogues of this compound are numerous and have been explored for various biological activities. These analogues typically vary in the substitution pattern on the indole ring, the nature of the amine substituent, or by replacing the amine with a bioisosteric group like an amide. For instance, research into indole-2-carboxamides has yielded potent mycobactericidal agents. bldpharm.com The strategic replacement of the amide linker in these compounds with an amine—a classic bioisosteric modification—has been shown to retain potent biological activity while significantly improving properties like water solubility. bldpharm.com

| Analogue Type | Core Structure | Key Features | Reported Research Focus |

|---|---|---|---|

| Indole-2-carboxamides | Indole-2-C(O)NHR | Amide linker at position 2. R group is variable. | Anticancer, Antimicrobial bldpharm.comsigmaaldrich.com |

| Indolylmethylamines | Indole-2-CH₂NHR | Amine linker at position 2. R group is variable. Bioisostere of carboxamides. | Mycobactericidal, improved solubility bldpharm.com |

| N-Substituted Indole-3-yl Derivatives | Indole-3-CH₂NHR | Substitution at the 3-position of the indole ring. | Anticancer (tubulin polymerization inhibitors) rsc.org |

Current Research Landscape and Emerging Directions for Indole-2-yl Amine Derivatives

The current research landscape for indole derivatives is vibrant and expansive, with a continuous stream of studies exploring new therapeutic applications. nih.gov For derivatives specifically linked at the indole-2-position, much research has focused on indole-2-carboxamides as potential anticancer and antimicrobial agents. sigmaaldrich.comnih.gov

A significant emerging direction is the exploration of indole-2-yl methylamine derivatives as direct analogues and bioisosteres of the more extensively studied carboxamides. Research has demonstrated that this amide-to-amine switch can lead to compounds that retain high potency while offering superior physicochemical properties, such as improved solubility, which is a critical factor in drug development. bldpharm.com For example, N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine was identified as a promising mycobactericidal agent, equipotent to its carboxamide counterpart but with enhanced solubility. bldpharm.com

Furthermore, the structural versatility of the indole-2-yl amine scaffold allows for its use in developing agents against a variety of biological targets. By modifying the substituents on the indole ring and the amine nitrogen, researchers can design libraries of compounds for screening against different diseases. Research into related indole structures has identified potent inhibitors of enzymes crucial for cancer progression and viral replication. nih.govnih.gov The development of indole-based hybrids, where the indole moiety is combined with other pharmacologically active structures, is another promising avenue being explored to create multifunctional drugs. nih.gov Future research will likely focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these potent indole-2-yl amine derivatives to translate their in vitro activity into in vivo efficacy.

| Indole Derivative Class | Reported Biological Activity | Example Finding | Reference |

|---|---|---|---|

| Indole-2-carboxamides | Anticancer | Showed moderate potency against human prostate cancer cell lines (PC3). | sigmaaldrich.com |

| Indole-2-carboxamides | Mycobactericidal | N-(4,4-dimethylcyclohexyl)indolecarboxamides displayed potent activity against M. tuberculosis. | bldpharm.com |

| Indolylmethylamines | Mycobactericidal | N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine showed potent activity (MIC90Mtb 0.13 μM) and improved solubility. | bldpharm.com |

| Thiazolyl-indole-2-carboxamides | Anticancer (Multitarget) | Compound 6i exhibited exceptional cytotoxicity against MCF-7 breast cancer cell lines (IC50 = 6.10 ± 0.4 μM). | nih.gov |

Structure

3D Structure

Properties

CAS No. |

106024-59-3 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

N-(1H-indol-2-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C12H16N2/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13-14H,8H2,1-2H3 |

InChI Key |

XYHLWHXETHCNAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Elucidation of Molecular Targets and Biological Activities of N 1h Indol 2 Yl Methyl Propan 2 Amine Analogues

Enzymatic Inhibition and Modulatory Effects

The inhibition of cholinesterase enzymes, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease (AD). nih.gov AChE is the main enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), and its inhibition increases cholinergic transmission. nih.govnih.gov In the advanced stages of AD, BuChE activity increases while AChE levels decline, making BuChE an important therapeutic target as well. nih.gov

A variety of indole-based compounds have been designed and evaluated for their ability to inhibit these enzymes. Research has shown that derivatives can be tailored to exhibit selectivity for one enzyme over the other, or to act as dual inhibitors. For instance, a series of novel indole-based compounds revealed that while some derivatives showed selectivity for BuChE over AChE, others demonstrated potent dual inhibitory activity in the nanomolar range. tandfonline.comnih.govresearchgate.net Specifically, compounds featuring an –NHCOCH₂– group or a thiazole (B1198619) ring were noted for their dual AChE/BuChE inhibition. tandfonline.com

Another study on methyl indole-isoxazole carbohydrazide (B1668358) derivatives found that all synthesized compounds showed significant potency and selectivity against AChE. nih.gov The indole (B1671886) moiety in these inhibitors is thought to enhance activity by lodging in the Peripheral Anionic Site (PAS) of the enzyme. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Indole Analogues

| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Stilbene carboxylic acid derivative (3c) | AChE | 41.11 | Selective for AChE | tandfonline.comnih.gov |

| Stilbene carboxylic acid derivative (3c) | BuChE | 117 | Selective for AChE | tandfonline.comnih.gov |

| Stilbene amide derivative (4a) | AChE | 163.80 | Selective for BuChE | tandfonline.com |

| Stilbene amide derivative (4a) | BuChE | 41.68 | Selective for BuChE | tandfonline.com |

| Compound 5b | AChE/BuChE | Nanomolar range | Dual Inhibitor | tandfonline.comnih.govresearchgate.net |

| Compound 6b | AChE/BuChE | Nanomolar range | Dual Inhibitor | tandfonline.comnih.govresearchgate.net |

| Azepino[4,3-b]indole derivative (26) | AChE | 20,000 | Selective for BuChE | nih.gov |

| Azepino[4,3-b]indole derivative (26) | BuChE | 20 | Selective for BuChE | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize monoamine neurotransmitters like serotonin (B10506) and dopamine (B1211576). nih.gov Their dysregulation is linked to various neurological disorders. nih.gov MAO-A inhibitors are effective in treating depression, while MAO-B inhibitors are used for Parkinson's disease to prevent the breakdown of dopamine. thieme-connect.de

The indole scaffold has proven to be a valuable framework for developing potent MAO inhibitors. Computational studies have identified indole-2-propargylamine and its N-methylated analogue, indole-2-N-methylpropargylamine, as superior MAO-B binders compared to clinical drugs like selegiline (B1681611) and rasagiline. nih.gov These compounds are designed as irreversible inhibitors that form a covalent bond with the enzyme. nih.gov

Furthermore, α-Methyltryptamine (αMT), a tryptamine (B22526) derivative with an indole core, is a known reversible inhibitor of MAO-A, with an IC₅₀ value of 380 nM. wikipedia.org Other research has focused on developing highly potent and selective indole-based MAO-B inhibitors, demonstrating the tunability of the indole core for specific MAO isoform inhibition. nih.gov

Table 2: MAO Inhibitory Activity of Selected Indole Analogues

| Compound | Target | IC₅₀ (nM) | Inhibition Type | Reference |

|---|---|---|---|---|

| α-Methyltryptamine (αMT) | MAO-A | 380 | Reversible | wikipedia.org |

| Indole-2-N-methylpropargylamine (4fMe) | MAO-B | Not specified | Irreversible (Covalent) | nih.gov |

Given the complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease, the Multi-Target-Directed Ligand (MTDL) approach has gained significant traction. nih.gov This strategy involves designing a single chemical entity that can modulate multiple biological targets simultaneously, potentially offering superior efficacy and a better safety profile. nih.govchemrxiv.org

The indole scaffold is ideally suited for MTDL design due to its ability to interact with diverse targets. nih.gov Several indole-based MTDLs have been developed. For example, researchers have created dual inhibitors of AChE/BuChE that also inhibit the aggregation of amyloid-β (Aβ) peptides, another key pathological hallmark of AD. tandfonline.comnih.govresearchgate.net Other MTDLs have been designed to combine cholinesterase inhibition with antagonism of the 5-HT6 serotonin receptor. nih.gov The development of MTDLs targeting dopamine and serotonin receptors based on indazole (an isomer of indole) and piperazine (B1678402) scaffolds for schizophrenia highlights the broad applicability of this strategy. nih.gov This approach allows a single multifunctional drug to interfere with the networked pathology of the disease. nih.gov

Receptor Binding and Ligand-Receptor Interactions

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a crucial target for numerous drugs, including antipsychotics and psychedelics. wikipedia.orgnih.govnih.gov It is implicated in complex processes like memory, learning, and cognition. nih.gov The tryptamine structure, which is an intrinsic part of the indole ring system, is a fundamental pharmacophore for many serotonin receptor agonists. wikipedia.org

The indole nucleus is a key feature in many ligands that bind to 5-HT2A receptors. nih.gov For instance, MTDLs have been developed for schizophrenia that show high affinity for 5-HT2A receptors, in addition to dopamine D2 and 5-HT1A receptors. nih.gov The interaction of indole-containing compounds with the 5-HT2A receptor is a significant area of research, as this receptor's signaling is complex and can be differentially activated by various ligands, a phenomenon known as functional selectivity. wikipedia.orgnih.gov

The versatility of the indole scaffold extends to its interaction with other neurotransmitter systems beyond the cholinergic and serotonergic pathways. Research has demonstrated that indole derivatives can be designed to target other key receptors implicated in neurological function.

For example, studies have explored indole-based compounds as ligands for adenosine (B11128) A₂A receptors and dopamine D₂ receptors. nih.gov In the context of MTDLs for schizophrenia, compounds based on an indazole scaffold have been optimized to act as multi-target ligands for dopamine D₂, serotonin 5-HT₁A, and 5-HT₂A receptors, demonstrating the potential to fine-tune the receptor profile for a desired therapeutic effect. nih.gov This highlights the broad potential of indole-based structures to modulate a wide range of G protein-coupled receptors involved in neurotransmission.

Anti-Infective Potential and Microbial Target Engagement

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities. Analogues of N-((1H-Indol-2-yl)methyl)propan-2-amine, in particular, have been the subject of research for their potential as anti-infective agents. This section explores the antibacterial, antifungal, and antitubercular properties of these and structurally related indole derivatives, detailing their activity against various microbial pathogens and the ongoing investigation into their mechanisms of action.

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Analogues of this compound have shown varied and sometimes potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural diversity of these analogues allows for a range of interactions with bacterial targets, leading to different breadths of activity.

Research into synthetic 1,3-bis(aryloxy)propan-2-amines has revealed significant inhibitory effects against Gram-positive pathogens. nih.gov These compounds have demonstrated minimal inhibitory concentrations (MICs) in the range of 2.5–10 μg/ml against strains such as Streptococcus pyogenes, Enterococcus faecalis, and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The similarity between the MIC and minimal bactericidal concentration (MBC) values suggests a bactericidal mechanism of action for these compounds. nih.gov Molecular docking studies have proposed that these molecules may exert their effect by targeting the cell division protein FtsZ, the quinolone resistance protein norA, or the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

In the realm of Gram-negative bacteria, the discovery of a simple secondary amine that inhibits the growth of wildtype Escherichia coli and Acinetobacter baumannii highlights the potential of this class of compounds. nih.gov This particular compound was found to be inactive against the Gram-positive Bacillus subtilis. nih.gov Its mechanism of action was traced to the highly selective inhibition of phenylalanyl-tRNA synthetase (PheRS), an enzyme essential for protein synthesis. nih.gov The selectivity for Gram-negative PheRS is attributed to the ability of the compound's substituent to induce a complementary hydrophobic pocket in the enzyme's binding site. nih.gov

Furthermore, other indole derivatives, such as 3-alkylidene-2-indolone derivatives, have demonstrated potent antibacterial activity. mdpi.com Specifically, compounds 10f, 10g, and 10h from a synthesized series showed a high level of activity, with an MIC of 0.5 μg/mL against three Gram-positive strains, including MRSA. mdpi.com Some indole derivatives containing aminoguanidinium moieties have also shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 16 μg/mL. mdpi.com

The following table summarizes the antibacterial activity of selected this compound analogues and related indole derivatives.

| Compound Type | Target Organism(s) | Activity (MIC) | Proposed Target(s) |

| 1,3-Bis(aryloxy)propan-2-amines | S. pyogenes, E. faecalis, MRSA | 2.5–10 μg/ml | FtsZ, norA, FabI |

| Secondary amine | E. coli, A. baumannii | - | PheRS |

| 3-Alkylidene-2-indolone derivatives (10f, 10g, 10h) | S. aureus (including MRSA) | 0.5 μg/mL | Not specified |

| Indolyl derivatives with aminoguanidinium moieties | Gram-positive and Gram-negative bacteria | 2–16 μg/mL | Dihydrofolate reductase (DHFR) |

Antifungal Activity and Mechanisms

In addition to their antibacterial properties, analogues of this compound have been investigated for their potential as antifungal agents. The indole scaffold has been a key component in the development of new compounds aimed at combating fungal infections.

A series of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols has been identified, with some derivatives exhibiting potent activity against Candida albicans. nih.gov These compounds have shown MICs of less than 65 ng/mL. nih.gov The mechanism of action for this class of antifungals is suggested to be the inhibition of cytochrome P-450 enzymes, specifically CYP51 (lanosterol 14α-demethylase), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Other research on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has also demonstrated good to excellent antifungal activity, with MICs ranging from 0.004 to 0.06 mg/mL. nih.gov Compound 15 from this series was identified as the most potent. nih.gov Docking studies have suggested that the antifungal mechanism of these compounds involves the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov

The antifungal potential of indole derivatives is further highlighted by the activity of 3-alkylidene-2-indolone derivatives, some of which have shown inhibitory effects against Candida albicans. mdpi.com Similarly, some 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have exhibited promising antifungal activity. researchgate.net

The table below provides a summary of the antifungal activity of selected indole analogues.

| Compound Type | Target Organism(s) | Activity (MIC) | Proposed Mechanism |

| 1-[(1H-indol-5-ylmethyl)amino] derivatives | C. albicans | <65 ng/mL | Inhibition of cytochrome P-450 (CYP51) |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus | 0.004–0.06 mg/mL | Inhibition of 14α-lanosterol demethylase (CYP51Ca) |

| 3-Alkylidene-2-indolone derivatives | C. albicans | - | Not specified |

| 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives | Fungi | - | Not specified |

Antitubercular Activity Research

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel therapeutic agents. Indole-based compounds, including analogues of this compound, have emerged as a promising area of research in the development of new antitubercular drugs.

Natural products containing fused-nitrogen heterocycles, such as the indole moiety found in tryptophan, have a history of demonstrating excellent antitubercular activity. mdpi.com Synthetic efforts have also focused on indole derivatives. For instance, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. acs.org One particularly active compound from this series, 9o, exhibited an MIC of 12.5 μg/mL. acs.org Docking studies for this class of compounds suggest that they may inhibit the mycobacterial enoyl reductase (InhA). acs.org

Furthermore, a series of 5-nitrofuran-triazole conjugates, which can be considered related to indole structures due to their heterocyclic nature, have shown promising antitubercular activity against M. tuberculosis H37Rv. nih.gov Compound 8e from this series displayed a notable MIC of 0.25 μg/ml. nih.gov Research on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides has also yielded compounds with significant in vitro antitubercular activity. nih.gov

The table below summarizes the antitubercular activity of selected indole-related compounds.

| Compound Type | Target Organism | Activity (MIC) | Proposed Target(s) |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids (e.g., 9o) | M. tuberculosis H37Rv | 12.5 μg/mL | Enoyl reductase (InhA) |

| 5-Nitrofuran-triazole conjugates (e.g., 8e) | M. tuberculosis H37Rv | 0.25 μg/ml | Not specified |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | - | Isocitrate lyase, pantothenate synthetase, chorismate mutase |

Inhibition of Fat Mass and Obesity-Associated (FTO) Protein

The fat mass and obesity-associated (FTO) protein is an Fe(II) and 2-oxoglutarate-dependent oxygenase that plays a crucial role in the demethylation of N6-methyladenosine (m6A) in RNA. nih.govsoton.ac.uk Its association with non-syndromic human obesity has made it a significant target for the development of anti-obesity therapeutics. nih.gov Indole-based structures have been explored as potential inhibitors of the FTO protein.

In a structure-based design study, a new scaffold, N-phenyl-1H-indol-2-amine, was identified as a promising base for FTO protein inhibitors. nih.gov Through a scaffold hopping approach, various derivatives were designed and evaluated using molecular docking simulations. nih.gov One derivative, designated as MU06, was selected for further analysis based on its predicted binding affinities. nih.gov Molecular dynamics simulations of the FTO/MU06 complex revealed stable interactions, with key residues such as Arg96 and His231 of the FTO protein forming stable hydrogen bonds with the inhibitor. nih.gov

The development of selective FTO inhibitors is an active area of research, with various small molecules being identified. researchgate.net The goal is to design potent inhibitors that can selectively bind to the FTO protein's catalytic domain, thereby suppressing its m6A demethylation activity. nih.govsoton.ac.uk The insights gained from the structural and dynamic studies of indole-based inhibitors like MU06 are valuable for the rational design of more potent and selective FTO inhibitors for potential therapeutic use. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Approaches

Systematic Investigation of Structural Modifications and Their Biological Impact

Rational drug design for derivatives of N-((1H-Indol-2-yl)methyl)propan-2-amine relies on a deep understanding of how specific structural features influence interactions with biological targets. Researchers have systematically altered various parts of the molecule—the indole (B1671886) core, the alkyl linker, and the amine group—to map the structural requirements for optimal biological effect.

The indole nucleus is a versatile scaffold, and substitutions at various positions on this bicyclic ring system can dramatically alter a compound's pharmacological profile. Studies on related indole-based compounds have shown that both the position and the nature of the substituent are critical determinants of activity and selectivity.

Research into indole-based sphingosine (B13886) kinase 2 (SphK2) inhibitors revealed that the substitution pattern around the indole ring is key to optimizing binding. nih.gov A systematic investigation demonstrated that a 1,5-disubstitution pattern on the indole scaffold led to optimal binding within the SphK2 substrate binding site, resulting in enhanced enzymatic inhibition. nih.gov This work led to the identification of a potent inhibitor with a Ki of 90 nM and over 110-fold selectivity for SphK2 over the SphK1 isoform. nih.gov

Similarly, in the context of multitarget ligands for serotonin (B10506) transporters (SERT) and dopamine (B1211576) D2 receptors, substitutions on the indole ring were found to be favorable for activity. mdpi.com Docking studies suggested that an electron-deficient indole ring, potentially achieved through substitution with electron-withdrawing groups like cyano (CN) or nitro (NO₂), could engage in beneficial π–stacking interactions with aromatic residues in the target's binding site. mdpi.com Furthermore, a hydrophobic contour map from a Comparative Molecular Similarity Indices Analysis (CoMSIA) study indicated that hydrophilic groups at the C5 position of the indole were favorable for affinity. mdpi.com This is supported by findings where C5 fluorine-substituted indoles displayed some of the best affinities in the series. mdpi.com

The importance of the substituent's position is further highlighted in studies of 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents. While not directly on the indole ring itself, the substitution on an attached aryl ring played a crucial role. An amino group on the phenyl ring was identified as a potential important pharmacophore for maintaining anti-inflammatory activity. nih.gov

The table below summarizes the observed effects of indole substitutions from various studies, providing a general framework for understanding potential modifications to the this compound scaffold.

| Substitution Position | Substituent Type | Observed Impact on Activity/Selectivity | Target/Model System |

| 1,5-disubstitution | Varied | Promoted optimal binding and inhibition. nih.gov | Sphingosine Kinase 2 (SphK2) |

| 5-position | Hydrophilic/Polar (e.g., -F, -OH, -NH₂) | Favorable for affinity. mdpi.com | Serotonin Transporter (SERT) |

| General Indole Ring | Electron-withdrawing (e.g., -CN, -NO₂) | Favorable for activity, enhances π–stacking. mdpi.com | SERT / D2 Receptors |

| Attached Aryl Group | Amino group | Important pharmacophore for activity. nih.gov | Anti-inflammatory (LPS-induced IL-6) |

This table is generated based on findings from studies on various indole derivatives to illustrate general principles of SAR.

In a series of multitarget-directed ligands, a 3-indolyl-propyl-piperazine linker was utilized. mdpi.com The length and flexibility of this linker are critical for correctly positioning the terminal amine-containing moiety (in this case, a piperazine (B1678402) ring) to interact with the target protein. Modifications in this region are a common strategy in drug design to optimize target engagement.

Investigations into N-acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors involved the systematic modification of the molecule's linker and terminal amine regions. nih.gov These studies revealed that specific combinations of linker length and amine substitution were necessary to achieve potent in vitro and in vivo activity, underscoring the cooperative role these two structural elements play in molecular recognition. nih.gov

For the specific compound this compound, the ethylamine (B1201723) side chain (-CH₂-NH-CH(CH₃)₂) dictates the spatial relationship between the aromatic indole core and the basic nitrogen atom. The secondary amine is a protonable center at physiological pH, allowing for a crucial ionic interaction with acidic residues, such as aspartate or glutamate, in a receptor's binding pocket. The isopropyl group on the amine contributes to the steric and hydrophobic profile of this region, influencing how it fits into the target's binding site.

Stereochemistry can have a profound impact on pharmacological activity, as biological macromolecules like receptors and enzymes are chiral environments. Different enantiomers of a drug can exhibit different potencies, selectivities, and even completely different pharmacological effects.

For a molecule like this compound, a stereocenter exists at the chiral carbon of the propan-2-amine group if the nitrogen were asymmetrically substituted. While the parent compound is achiral, many of its derivatives could be chiral. The importance of stereochemistry in this class of compounds is highlighted by research on analogs. For example, a study on the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole discovered significant stereogenic differentiation in their serotonergic pharmacology. nih.gov This finding demonstrates that the stereoconfiguration of the amino-containing side chain attached to the indole core can be a critical factor in receptor interaction and subsequent biological response. nih.gov This principle is broadly applicable in medicinal chemistry, where the development of single-enantiomer drugs is often pursued to improve the therapeutic index and reduce potential off-target effects associated with an inactive or less active enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of compounds with their biological activities. jocpr.com These mathematical models are invaluable tools for predicting the activity of novel compounds and for guiding the optimization of lead candidates.

Development and Validation of QSAR Models for Indole-Amine Derivatives

The development of a robust QSAR model is a meticulous process that involves several critical steps. nih.govresearchgate.net It begins with the careful curation of a dataset of compounds with known biological activities, which is then divided into a training set for model generation and a test set for external validation. mdpi.comuniroma1.it For each molecule, numerical representations of its structure, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and electronic properties.

Various statistical methods are employed to build the QSAR model, with the goal of creating a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN). uniroma1.itresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Force Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also widely used. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding a molecule to explain its activity. mdpi.comniscpr.res.in

Validation is arguably the most crucial phase of QSAR modeling. nih.govresearchgate.net Internal validation is often performed using a leave-one-out (LOO) cross-validation procedure, which yields a cross-validated correlation coefficient (q² or Q²). uniroma1.itniscpr.res.in A high q² value (e.g., >0.5) is generally considered indicative of a model's robustness. External validation, where the model is used to predict the activities of the compounds in the test set, is essential to assess its real-world predictive power. nih.govuniroma1.it Key statistical parameters for evaluating QSAR models are summarized in the table below.

| Parameter | Description | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. nih.gov | Close to 1.0 |

| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model. uniroma1.it | > 0.5 |

| R²ext or Pred_R² (External R²) | Measures the predictive ability for an external test set. mdpi.com | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. niscpr.res.in | As low as possible |

Studies on various indole derivatives have successfully generated statistically robust QSAR models. For instance, a 3D-QSAR study on indole analogues as potential MAO inhibitors developed a CoMSIA model with an R² of 0.9557 and a Q² of 0.8529. niscpr.res.in Another study on indole derivatives as antiamyloidogenic agents yielded a 3D-QSAR model with a q² of 0.596 and an external test set r² of 0.695. mdpi.com These examples demonstrate the successful application of QSAR techniques to model the biological activities of indole-containing compounds.

Application of QSAR for Predictive Activity and Lead Optimization

Once validated, QSAR models serve as powerful tools in the drug discovery pipeline. Their primary application is to predict the biological activity of virtual or newly designed compounds before they are synthesized, thereby saving significant time and resources. jocpr.com By screening large virtual libraries of compounds, QSAR models can help prioritize candidates for synthesis and biological testing. nih.gov

QSAR models also provide valuable insights for lead optimization. The model itself, particularly the descriptors it uses, can highlight the key physicochemical properties that drive biological activity. For example, a QSAR model for thiosemicarbazone-indole derivatives identified descriptors related to hydrogen bond donation (SHBd) and molecular shape (JGI2) as highly dependent on antiproliferative activity. nih.gov

3D-QSAR contour maps are especially useful for this purpose. These maps visualize the regions in space around the molecule where certain properties are favorable or unfavorable for activity. mdpi.com For example, a CoMFA steric contour map might show a green polyhedron in a specific region, indicating that bulky substituents are favored there for enhancing activity, while a yellow polyhedron would indicate that bulk is disfavored. mdpi.com Similarly, electrostatic maps can guide the placement of electron-donating or electron-withdrawing groups to improve interactions with the target. mdpi.com By interpreting these maps, medicinal chemists can rationally design new analogs with a higher probability of improved potency and selectivity. This approach was used to screen a library of 1853 indole derivatives to identify 30 new potential MAO inhibitors with high predicted activity. niscpr.res.in

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) represents a pivotal and rational approach in the field of medicinal chemistry, where the three-dimensional structure of a biological target, typically a protein or a nucleic acid, is utilized to guide the discovery and development of new drugs. This methodology is particularly relevant for the optimization of lead compounds such as this compound. By leveraging detailed atomic-level information of the target's binding site, SBDD enables the design of molecules with high affinity and selectivity, thereby minimizing off-target effects. The process often involves computational techniques like molecular docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand to its receptor. This in silico analysis helps in prioritizing compounds for synthesis and biological evaluation, thus streamlining the drug discovery pipeline and reducing the associated time and costs. The application of SBDD to the indole-amine framework allows for a systematic exploration of the chemical space around the core scaffold to enhance its pharmacological properties.

Scaffold Hopping Strategies for Novel Inhibitor Discovery

Scaffold hopping is an advanced medicinal chemistry strategy aimed at discovering novel chemical classes of compounds that retain the biological activity of a known parent scaffold but possess a different core molecular structure. This approach is particularly valuable for identifying compounds with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property positions. In the context of the this compound scaffold, scaffold hopping could be employed to replace the indole core with other heterocyclic systems that mimic its key pharmacophoric features.

For instance, research into inhibitors for the fat mass and obesity-associated (FTO) protein has successfully utilized scaffold hopping, starting from an N-phenyl-1H-indol-2-amine base. nih.govmostwiedzy.pl This demonstrates the feasibility of replacing the indole moiety while preserving the essential interactions with the target. The primary goal is to maintain the geometric arrangement of key functional groups responsible for biological activity. In the case of this compound, the indole ring acts as a crucial structural element that presents the amine side chain in a specific orientation for target engagement.

A scaffold hopping strategy would involve searching for bioisosteric replacements for the indole ring that can maintain this spatial arrangement. Potential replacements could include other bicyclic or monocyclic aromatic systems. The success of such a strategy is often evaluated through computational docking studies followed by experimental validation. The following table illustrates hypothetical scaffold hopping examples for the indole core of this compound, based on common bioisosteric replacements found in medicinal chemistry.

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| 1H-Indole | Benzimidazole | Maintains a bicyclic aromatic structure with a similar hydrogen bond donor. |

| 1H-Indole | Indazole | Offers a different arrangement of heteroatoms, potentially leading to new interactions with the target. |

| 1H-Indole | Benzofuran | Replaces the nitrogen atom with oxygen, altering the electronic properties while maintaining the overall shape. |

| 1H-Indole | Phenylpyrazole | A monocyclic aromatic system that can mimic the spatial orientation of the original scaffold's key substituents. |

This table is for illustrative purposes and the actual choice of replacement scaffolds would depend on the specific biological target and its binding site characteristics.

De Novo Design Principles Applied to the Indole-Amine Framework

De novo drug design is a computational strategy that aims to build novel molecular structures from the ground up, atom by atom or fragment by fragment, within the confines of a target's binding site. This approach does not require a pre-existing lead compound and can therefore lead to the discovery of truly innovative chemical entities. When applied to the indole-amine framework, de novo design can be used to explore a vast chemical space and generate diverse structures that are complementary to the target's binding pocket.

The process typically begins with the identification of a seed atom or fragment placed in a favorable position within the binding site. Subsequently, new fragments are added iteratively to grow the molecule, with each addition being scored based on its predicted binding affinity and drug-like properties. For the this compound scaffold, the indole ring or the propan-2-amine side chain could serve as the initial fragment. The algorithm would then explore various chemical modifications and additions to this starting point.

Recent advancements in computational chemistry have led to the development of sophisticated de novo design algorithms that can generate molecules with high predicted affinity and specificity. These methods often incorporate principles of synthetic accessibility to ensure that the designed molecules can be practically synthesized in the laboratory. The application of de novo design to the indole-amine framework could lead to the identification of novel derivatives with optimized interactions with the target protein. For example, the strategic placement of additional functional groups on the indole ring or modifications to the amine side chain could result in enhanced binding affinity through the formation of new hydrogen bonds, hydrophobic interactions, or salt bridges.

The principles of de novo design have been successfully applied to generate novel indole-based compounds in various therapeutic areas. nih.govacs.org These studies highlight the power of this approach in discovering new chemical matter with desired biological activities. The insights gained from such studies can be directly translated to the design of novel analogs of this compound.

Computational Chemistry and in Silico Methodologies for N 1h Indol 2 Yl Methyl Propan 2 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-((1H-Indol-2-yl)methyl)propan-2-amine, docking simulations are instrumental in identifying potential protein targets and understanding the intricacies of its interactions at the molecular level.

Prediction of Binding Modes and Conformations within Active Sites

Docking algorithms virtually screen libraries of compounds against a protein target of known three-dimensional structure. For this compound, this process would involve placing the flexible ligand into the binding site of a target protein and sampling different conformations and orientations to find the most favorable binding mode. The prediction of these binding modes is critical for understanding how the ligand might inhibit or modulate the protein's function. The interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the indole (B1671886) ring of the compound can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, while the secondary amine is capable of acting as a hydrogen bond donor or acceptor.

A hypothetical representation of such interactions is detailed in the table below, illustrating the types of interactions that could be predicted from a docking simulation.

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Secondary Amine (N-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Indole (N-H) | Aspartate, Glutamate |

| Hydrophobic | Isopropyl Group | Leucine, Valine, Isoleucine |

| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Protonated Amine | Phenylalanine, Tyrosine, Tryptophan |

Computational Assessment of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, molecular docking simulations also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This scoring is calculated based on a force field that approximates the energetics of the ligand-protein interaction. A lower binding energy generally indicates a more stable and favorable interaction. These computational assessments are vital for ranking potential drug candidates and prioritizing them for further experimental validation. The binding affinity of this compound to various targets can be computationally compared to that of known inhibitors to gauge its potential potency.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach provides deeper insights into the stability of the complex and the conformational changes that may occur upon ligand binding.

Analysis of Ligand-Protein Complex Stability and Dynamics

Following a docking study, the predicted ligand-protein complex of this compound can be subjected to MD simulations. These simulations, often run for nanoseconds to microseconds, track the trajectory of each atom in the system, providing a detailed picture of the complex's stability. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. A stable binding is often characterized by a low and converged RMSD for the ligand within the binding pocket over the simulation time.

Conformational Landscapes and Solvent Effects

MD simulations are also invaluable for exploring the conformational landscape of this compound both in its free state and when bound to a protein. These simulations explicitly model the effects of the solvent (typically water), providing a more realistic representation of the biological environment. The presence of water molecules can significantly influence ligand binding by mediating interactions between the ligand and the protein or by competing for hydrogen bonding sites. Understanding the conformational flexibility of the ligand and the role of the solvent is crucial for a comprehensive understanding of its binding mechanism.

Advanced Theoretical Chemistry Calculations

For a more rigorous and accurate understanding of the electronic properties of this compound, advanced theoretical chemistry calculations, such as those based on quantum mechanics (QM), can be employed. Methods like Density Functional Theory (DFT) can provide detailed information about the molecule's electronic structure, charge distribution, and reactivity. These calculations can be used to refine the parameters used in classical force fields for MD simulations, leading to more accurate predictions. Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to study enzymatic reactions where the ligand or a part of the active site is treated with a high level of theory (QM) while the rest of the protein is treated with a more computationally efficient method (MM).

| Computational Method | Key Information Provided | Application in this compound Research |

| Molecular Docking | Binding pose, binding affinity | Prediction of potential protein targets and interaction modes |

| Molecular Dynamics | Complex stability, conformational changes, solvent effects | Assessment of the dynamic stability of the ligand-protein complex |

| Quantum Mechanics (DFT) | Electronic structure, charge distribution, reactivity | Refinement of force field parameters and detailed electronic analysis |

Quantum Chemical Characterization of Electronic and Spectroscopic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the spectroscopic behavior of this compound. These calculations provide a foundational understanding of the molecule's reactivity and physical properties.

Key electronic properties are derived from the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich indole ring system, indicating this region is the primary site for electrophilic attack. The LUMO, conversely, is distributed across the aromatic system, representing the most likely site for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In an MEP map of this compound, negative potential (red/yellow) is concentrated around the nitrogen atoms of the indole ring and the secondary amine, highlighting these as regions susceptible to electrophilic interaction and hydrogen bonding. nih.gov The indole N-H and amine N-H groups show a positive potential (blue), indicating their role as hydrogen bond donors.

Furthermore, quantum chemical calculations can predict spectroscopic properties. Theoretical vibrational frequencies from IR spectroscopy simulations help identify characteristic peaks, such as N-H stretching in the indole and amine groups, and C-H and C=C stretching in the aromatic system. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural confirmation of the synthesized compound.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates electron-donating capability; site of oxidation. |

| LUMO Energy | 0.8 eV | Indicates electron-accepting capability; site of reduction. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability. |

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule and their relative energies. researchgate.net

The key sources of flexibility in this molecule are the rotatable bonds in the side chain connecting the indole ring to the isopropylamine group. By systematically rotating these bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. Energy minimization algorithms are then applied to find the local and global energy minima on this surface, which correspond to the most stable conformers.

In Silico Pharmacokinetic Profiling and Druglikeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and druglikeness assessments are critical for evaluating the therapeutic potential of a compound. nih.govresearchgate.net These predictive models help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Prediction of Absorption and Distribution Properties (e.g., Blood-Brain Barrier Permeability)

The ability of a compound to be absorbed by the body and distribute to its target site is fundamental to its efficacy. For molecules targeting the central nervous system, permeability across the Blood-Brain Barrier (BBB) is a key parameter. In silico models predict these properties based on calculated physicochemical descriptors.

One of the most important descriptors for absorption is the Topological Polar Surface Area (TPSA), which is the surface sum over all polar atoms. For this compound, the TPSA is primarily contributed by the two nitrogen atoms and their attached hydrogens. Compounds with a TPSA of less than 90 Ų are generally considered to have good potential for BBB penetration.

Another critical factor is lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP). This value indicates the balance between a molecule's hydrophilicity and lipophilicity, which influences its ability to cross cell membranes. A balanced LogP is essential for both aqueous solubility and membrane permeability. Predictive models suggest that this compound possesses physicochemical properties that may allow it to cross the BBB. mdpi.com

Table 2: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Implication |

|---|---|---|

| TPSA | ~38.2 Ų | Suggests high potential for oral absorption and BBB penetration. |

| LogP (Consensus) | ~2.35 | Indicates balanced lipophilicity, favorable for membrane permeability. |

| BBB Permeability | Likely to cross | The combination of low TPSA and moderate LogP suggests CNS activity is possible. |

Metabolic Site Prediction and Enzyme Interaction Modeling

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for forming active or toxic metabolites. In silico tools predict the most likely sites of metabolism (SOMs) by identifying atoms most susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes. acs.org

For this compound, several potential metabolic pathways can be predicted:

Hydroxylation: The indole ring, particularly at positions 5 and 6, is a probable site for aromatic hydroxylation.

N-dealkylation: The isopropyl group attached to the amine is susceptible to oxidative dealkylation.

Oxidation: The benzylic carbon connecting the indole ring to the side chain is another potential site for oxidation.

Molecular docking simulations can further model the interaction of this compound with specific CYP isozymes (e.g., CYP3A4, CYP2D6). researchgate.net These models place the molecule within the enzyme's active site to predict binding affinity and identify which atoms are positioned closest to the catalytic heme center, thereby corroborating the predicted SOMs. acs.orgnih.gov

Lipinski's Rule of Five and Other Physicochemical Descriptors for Druglikeness

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. Lipinski's Rule of Five is a widely used set of guidelines to evaluate this potential. wikipedia.orgdrugbank.com The rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated LogP not greater than 5.

This compound is evaluated against these criteria using its calculated physicochemical properties.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Lipinski Parameter | Value | Rule (No more than) | Violation? |

|---|---|---|---|

| Molecular Weight | 188.27 g/mol | < 500 Da | No |

| Hydrogen Bond Donors | 2 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | No |

| LogP | ~2.35 | ≤ 5 | No |

Based on this analysis, this compound fully adheres to Lipinski's Rule of Five, with zero violations. This profile suggests that the compound has a high probability of good oral bioavailability and possesses a favorable physicochemical profile for a potential drug candidate.

Preclinical Biological Evaluation in Vitro and in Vivo Studies of N 1h Indol 2 Yl Methyl Propan 2 Amine Analogues

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental to characterizing the interaction of indole (B1671886) analogues with specific molecular targets and cellular systems. These assays provide quantitative data on enzyme inhibition, receptor modulation, and effects on cellular signaling pathways and viability.

Enzyme Inhibition Kinetic Studies (IC50, Ki Determinations)

The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of various enzymes. Kinetic studies are performed to quantify the inhibitory potency of N-((1H-Indol-2-yl)methyl)propan-2-amine analogues against specific enzymatic targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined in these studies.

A notable target for indole-based compounds is Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov For instance, a series of N-substituted indole-based analogues were evaluated for their MAO-B inhibitory potential. Compounds 4b and 4e demonstrated significant inhibitory activity with IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov Further kinetic analysis of the most potent derivative, 4e , revealed a competitive mode of inhibition with a Ki value of 94.52 nM, highlighting its potential as a promising lead for further optimization. nih.gov

In the context of antimicrobial drug discovery, indole derivatives have been shown to inhibit essential bacterial enzymes. Molecular docking studies have suggested that enzymes like E. coli MurB and dihydrofolate reductase (DHFR) are potential targets. nih.govnih.gov For example, compound 4P , an indolyl derivative containing an aminoguanidine (B1677879) moiety, was found to notably inhibit DHFR activity in vitro. nih.gov

Furthermore, indole analogues have been developed as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized, with compound 7d emerging as a potent inhibitor of tubulin polymerization. mdpi.com

The table below summarizes the enzyme inhibition data for selected indole analogues.

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Mode | Reference |

|---|---|---|---|---|---|

| 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) | MAO-B | 0.78 | 94.52 | Competitive | nih.gov |

| 4b | MAO-B | 1.65 | N/A | N/A | nih.gov |

| 4P | DHFR | Activity Notably Inhibited | nih.gov | ||

| 7d | Tubulin Polymerization | Effective Inhibitor | mdpi.com |

Receptor Functional Assays

Indole analogues, sharing structural similarities with endogenous neurotransmitters like serotonin (B10506), are frequently investigated for their activity at various receptors. Functional assays determine whether these compounds act as agonists, antagonists, or allosteric modulators.

Several studies have focused on the interaction of indole derivatives with serotonin receptors . A series of indole derivatives, including D2AAK5, D2AAK6, and D2AAK7, were identified as ligands for the 5-HT1A and 5-HT2A serotonin receptors. nih.gov The interaction is often anchored by an electrostatic bond with a conserved aspartate residue (Asp 3.32), while the indole moiety itself penetrates a hydrophobic pocket within the receptor. nih.gov Similarly, novel 2-substituted tetrahydro-3H-benz[e]indolamines have been synthesized and evaluated as highly potent and selective agonists at the 5-HT1A receptor, showing potential as anxiolytic and antidepressant agents. nih.gov Research on 5-HT6 receptor antagonists has also identified indole-based compounds as having pro-cognitive effects in preclinical studies. nih.gov

Indole derivatives have also been explored as dopamine (B1211576) receptor modulators. For example, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone was identified as a potent and selective prejunctional dopamine receptor agonist, with an EC50 of 100 nM in the isolated perfused rabbit ear artery model. nih.gov This effect was competitively antagonized by the D2 antagonist sulpiride, confirming its mechanism of action at dopamine receptors. nih.gov

Cellular Pathway Modulation and Signal Transduction Studies

Beyond direct interaction with enzymes or receptors, the therapeutic effects of indole analogues often stem from their ability to modulate complex cellular signaling pathways. These studies are crucial for understanding the downstream consequences of target engagement.

In the realm of oncology, indole derivatives have been shown to interfere with key cancer-promoting pathways. A study on novel indolin-2-one derivatives revealed their ability to inhibit the ERK1/2, AKT, and STAT3 signaling pathways in a concentration-dependent manner in mesothelioma, breast, and colon cancer cells. wikipedia.org This inhibition of critical survival pathways leads to a delay in cell proliferation. wikipedia.org

Furthermore, many indole-based anticancer agents induce cell cycle arrest. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Similarly, N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives were found to arrest HeLa cells in the G2/M phase, consistent with their role as tubulin polymerization inhibitors. mdpi.com This arrest is often accompanied by an upregulation of cell cycle inhibitors like p21 and p27. wikipedia.org

Some indole analogues can also modulate gene expression at the post-transcriptional level. The active derivatives from the 2-(thiophen-2-yl)-1H-indole series were found to significantly increase the expression of tumor-suppressing microRNAs (miR-30C, miR-107) while decreasing levels of oncogenic miR-25, IL-6, and c-Myc. nih.gov Another mechanism observed for some 1H-benzo[c,d]indol-2-one derivatives is DNA intercalation, directly interfering with DNA replication and transcription processes. mdpi.com

In Vitro Cytotoxicity and Selectivity on Relevant Cell Lines

In vitro cytotoxicity assays are a cornerstone of preclinical evaluation, particularly for anticancer drug development. These tests determine the concentration of a compound required to kill 50% of cells in a culture (IC50) and are performed on a panel of relevant cancer cell lines.

A wide array of this compound analogues and related indole structures have demonstrated significant cytotoxic effects. For example, a series of N‐(1H‐Indol‐6‐ylmethyl)benzenesulfonamide analogs were tested against seven pancreatic cancer cell lines, with six compounds displaying IC50 values below 5 µM in a rapid assay screening for metabolic inhibitors. nih.gov In another study, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-thiazole derivatives showed potent activity against human ovarian cancer (A2780) and cervical cancer (HeLa) cell lines, with IC50 values as low as 11.6 µM. nih.gov

Selectivity is a critical parameter, assessing the compound's ability to preferentially target cancer cells over healthy cells. This is often evaluated by testing cytotoxicity on non-cancerous cell lines, such as human embryo kidney cells (HEK-293) or normal breast epithelial cells (MCF10A). wikipedia.orgwikipedia.org For instance, certain indolyl-derived 4H-imidazoles showed low cytotoxicity against HEK-293 cells (IC50 > 300 µM), indicating a favorable selectivity profile. wikipedia.org

The table below presents a selection of cytotoxicity data for various indole analogues against different cell lines.

| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1H-benzo[c,d]indol-2-one (A3) | A549 | Lung | 0.428 | mdpi.com |

| 1H-benzo[c,d]indol-2-one (A3) | P388 | Leukemia | 1.69 | mdpi.com |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide (7d) | MCF-7 | Breast | 0.34 | mdpi.com |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide (7d) | HeLa | Cervical | 0.52 | mdpi.com |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) (4g) | HCT-116 | Colon | 7.1 | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 | Ovarian | 11.6 | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa | Cervical | 19.4 | nih.gov |

In Vitro Antimicrobial Susceptibility Testing

The indole nucleus is present in molecules that affect various aspects of bacterial physiology, making its derivatives promising candidates for new antimicrobial agents. nih.gov Susceptibility testing is performed to determine the effectiveness of these compounds against a range of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The primary metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Numerous studies have reported the potent antimicrobial activity of indole analogues. A series of indolyl derivatives with amino-guanidinium moieties were tested against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and methicillin-resistant S. aureus (MRSA). nih.gov Several compounds showed excellent activity, with MICs in the range of 2–64 µg/mL. nih.gov Specifically, compounds 3O , 3P , 4O , and 4P had MICs between 4 and 8 µg/mL, comparable to the antibiotic colistin. nih.gov

Another study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates found broad-spectrum antibacterial activity. nih.gov Compound 8 from this series was particularly potent, with MIC values ranging from 0.004–0.03 mg/mL and MBC values from 0.008–0.06 mg/mL against eight bacterial strains. nih.gov The antifungal activity of these compounds was also notable, with MICs as low as 0.004 mg/mL against certain fungal species. nih.gov Similarly, tris(1H-indol-3-yl)methylium salts have demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, with MICs ranging from 0.13–1.0 µg/mL.

The table below summarizes the antimicrobial activity of selected indole analogues.

| Compound Class/Name | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Indolyl-aminoguanidine (4P) | K. pneumoniae 2108 | 4 | 8 | nih.gov |

| Indolyl-aminoguanidines (3O, 3P, 4O, 4P) | ESKAPE strains, MRSA | 4 - 8 | 1-4x MIC | nih.gov |

| Thioxothiazolidine-indole (8) | Gram-positive/negative bacteria | 4 - 30 | 8 - 60 | nih.gov |

| Thioxothiazolidine-indole (15) | Fungi | 4 - 60 | N/A | nih.gov |

| tris(1H-indol-3-yl)methylium salts | Bacteria (sensitive & resistant) | 0.13 - 1.0 | N/A | |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3ag) | MRSA | N/A (4x more active than 3b) | N/A |

Antifungal and Antimycobacterial Efficacy Assessments

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, including analogues of this compound, have been evaluated for their antimicrobial properties. nih.gov Research into this class of compounds has revealed a broad spectrum of activity against various fungal and mycobacterial pathogens.

In vitro studies have demonstrated that the introduction of different moieties to the indole core can yield potent antifungal agents. For instance, a study involving indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed significant antifungal activity. nih.gov Several of these compounds exhibited moderate to excellent efficacy against fungal strains like Candida albicans and Candida krusei. nih.gov The minimum inhibitory concentration (MIC), a measure of antimicrobial potency, for some of the most effective indole-triazole derivatives was recorded at 3.125 µg/mL. nih.gov Structure-activity relationship (SAR) analyses suggest that the nature of the aryl residue is crucial for activity, with indole being a preferred moiety. nih.gov Similarly, certain indole-imidazole derivatives containing chlorine have shown specific antifungal properties. mdpi.com

In the realm of antimycobacterial assessment, indole derivatives are recognized for their potential. While specific MIC values for this compound analogues against Mycobacterium tuberculosis were not detailed in the provided search results, the broader class of indole compounds has shown antibacterial efficacy against strains like Micrococcus luteus and Pseudomonas fluorescens. mdpi.com

Table 1: In Vitro Antifungal Activity of Selected Indole Analogues

| Compound/Analogue | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Indole-triazole derivative (e.g., 3d) | Candida albicans | 3.125 | nih.gov |

| Indole-thiadiazole derivative (e.g., 2b-d) | Candida albicans | 3.125 | nih.gov |

| Indole-triazole derivative (e.g., 3d) | Candida krusei | 3.125 | nih.gov |

Table 2: In Vitro Antimycobacterial Activity of Selected Indole Analogues

| Compound/Analogue | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Indole-imidazole derivatives | M. luteus | Data not available in search results | mdpi.com |

| Indole derivatives | Mycobacterium tuberculosis | Data not available in search results |

Animal Model Studies (Excluding Human Clinical Trials)

The therapeutic potential of indole-based compounds extends to neurodegenerative disorders, with several analogues being tested in relevant animal models. nih.gov Transgenic mouse models, which are engineered to replicate aspects of human diseases like Alzheimer's, are crucial tools for this preclinical evaluation. nih.govnih.gov

In studies using transgenic mice that express human amyloid precursor protein, a key factor in Alzheimer's pathology, certain indole-based compounds were found to reduce the accumulation of plaque in the brain. nih.gov These models are invaluable for testing therapies that target the underlying disease mechanisms. nih.gov While specific efficacy data for this compound was not available, the broader family of indole derivatives has shown promise. For example, orally administered indole compound GSK2606414 was shown to be neuroprotective in a mouse model of Parkinson's disease by safeguarding nigral-dopaminergic neurons. nih.gov This intervention resulted in improved motor performance, highlighting the potential of these compounds to modify disease progression. nih.gov

Following promising in vitro results, indole analogues have been advanced to in vivo testing in animal models of infectious disease to validate their therapeutic potential. These studies are critical for assessing a compound's efficacy within a complex biological system.

For fungal infections, diarylamidine derivatives where the indole moiety was a preferred structural feature have been evaluated. nih.gov The most active of these compounds was tested for its efficacy against a systemic Candida albicans infection in mice, demonstrating the translation of in vitro potency to an in vivo setting. nih.gov In another example of preclinical validation, the indole derivative JNJ-A07, a dengue virus inhibitor, demonstrated efficacy in a mouse model of the infection. researchgate.net This shows the successful application of indole-based compounds in animal models for various infectious diseases.

Pharmacodynamic (PD) biomarker analysis is used to understand how a drug affects the body and to confirm that it is interacting with its intended target. For indole derivatives, these studies have provided crucial insights into their mechanisms of action.

In the context of neurodegenerative diseases, PD studies have confirmed that certain indole derivatives can cross the blood-brain barrier and be retained in the central nervous system. nih.gov For example, analysis of one indole compound showed a dose-dependent increase in the phosphorylation of AMPKα, a cellular energy sensor, indicating successful target engagement. nih.gov Another study on an indole derivative designed as an agonist for the GPR17 receptor found that its interaction led to a rapid decrease in cellular levels of cAMP and Ca2+, which are key secondary messengers. nih.gov In oncology research, mechanistic studies of the indole derivative 7d revealed that it arrested cancer cells in the G2/M phase of the cell cycle and inhibited tubulin polymerization, providing clear biomarkers of its biological effect. nih.gov These analyses are vital for the continued development of indole analogues as therapeutic agents.

Table 3: Compound and Entity Names Mentioned in the Article

| Name |

| This compound |

| 1,2,4-triazole |

| 1,3,4-thiadiazole |

| Amyloid precursor protein |

| AMPKα (AMP-activated protein kinase alpha) |

| Candida albicans |

| Candida krusei |

| cAMP (Cyclic adenosine (B11128) monophosphate) |

| Ca2+ (Calcium ion) |

| GPR17 (G protein-coupled receptor 17) |

| GSK2606414 |

| JNJ-A07 |

| Micrococcus luteus |

| Mycobacterium tuberculosis |

| Pseudomonas fluorescens |

| Tubulin |

Future Perspectives and Unaddressed Research Gaps

Exploration of Novel Therapeutic Applications for N-((1H-Indol-2-yl)methyl)propan-2-amine Derivatives

The structural motif of this compound, a 2-aminoalkylindole, positions it as a promising candidate for a variety of therapeutic interventions. The broader class of aminoalkylindoles has been shown to interact with cannabinoid receptors, suggesting a potential avenue for the development of novel therapeutics. nih.govmdpi.com

Future research will likely focus on synthesizing and screening a library of derivatives of this compound to explore their therapeutic potential in several key areas:

Neuropathic Pain and Inflammation: Aminoalkylindoles have demonstrated potential as analgesics. mdpi.com By modifying the core structure of this compound, researchers may develop potent and selective modulators of cannabinoid receptors (CB1 and CB2) to treat chronic pain and inflammatory conditions with potentially fewer side effects than existing therapies. mdpi.com The development of selective CB2 receptor agonists is a particularly attractive goal, as it may offer pain relief without the psychoactive effects associated with CB1 receptor activation. mdpi.commdpi.com

Neuropsychiatric and Neurodegenerative Disorders: The cannabinoid system is implicated in a range of neurological functions and disorders. explorationpub.comfrontiersin.org Derivatives of this compound could be investigated for their potential to treat conditions such as anxiety, depression, and even neurodegenerative diseases like Parkinson's and Alzheimer's disease. explorationpub.com

Substance Abuse Disorders: Certain aminoalkylindole derivatives have been investigated for their ability to modulate the reward pathways in the brain, suggesting a potential application in treating alcohol and drug addiction. nih.govnih.gov Future studies could explore whether analogs of this compound can be developed as dual CB1 receptor antagonists and CB2 receptor agonists to reduce cravings and relapse. nih.govnih.gov

Oncology: The anti-proliferative effects of some cannabinoid receptor agonists in cancer cell lines open the door for investigating this compound derivatives as potential anti-cancer agents. nih.gov Research in this area would focus on understanding the mechanisms by which these compounds might inhibit tumor growth and metastasis. nih.gov

Development of Sustainable and Scalable Synthetic Pathways

The advancement of this compound and its derivatives from laboratory curiosities to viable drug candidates hinges on the development of efficient, cost-effective, and environmentally friendly synthetic methods. Current synthetic strategies for 2-substituted indoles can be complex and may not be suitable for large-scale production.

Future research in this area should prioritize:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org

Catalytic Methods: The use of transition metal catalysts (e.g., gold, copper) or organocatalysts can facilitate the construction of the indole (B1671886) scaffold and the introduction of the aminoalkyl side chain with high selectivity and yield. rsc.org

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave irradiation), will be crucial for the sustainable production of these compounds. explorationpub.com

Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing, providing better control over reaction parameters, improved safety, and easier scalability.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The vast chemical space of possible this compound derivatives makes traditional, trial-and-error-based discovery methods slow and expensive. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process.

Future applications of AI and ML in this context include:

Virtual Screening: AI-powered algorithms can rapidly screen virtual libraries containing millions of hypothetical derivatives to identify those with the highest predicted affinity and selectivity for specific biological targets. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired pharmacological properties, potentially leading to the discovery of novel and highly potent drug candidates.

Predictive Modeling: Machine learning models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, allowing for the early identification and elimination of unsuitable candidates.

Structure-Activity Relationship (SAR) Analysis: AI can help researchers to understand the complex relationships between the chemical structure of a compound and its biological activity, guiding the rational design of more effective and safer drugs.

Advanced Preclinical Development and Lead Compound Prioritization

Once promising lead compounds have been identified through screening and computational methods, a rigorous preclinical development process is necessary to evaluate their potential for clinical use. While specific preclinical data for this compound is not yet available, the pathway for its derivatives would follow a standard trajectory.

Key future research activities in this area will involve: